molecular formula C9H20Cl2N2 B6607453 1-[2-(pyrrolidin-1-yl)ethyl]cyclopropan-1-amine dihydrochloride CAS No. 2839158-25-5

1-[2-(pyrrolidin-1-yl)ethyl]cyclopropan-1-amine dihydrochloride

Cat. No.: B6607453
CAS No.: 2839158-25-5
M. Wt: 227.17 g/mol
InChI Key: OADNSYLMMPWSBL-UHFFFAOYSA-N
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Description

1-[2-(Pyrrolidin-1-yl)ethyl]cyclopropan-1-amine dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropane ring, a pyrrolidine moiety, and an amine group, making it a versatile candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(pyrrolidin-1-yl)ethyl]cyclopropan-1-amine dihydrochloride typically involves multiple steps, starting with the formation of the cyclopropane ring. One common approach is the reaction of cyclopropanecarboxylic acid with ethyl pyrrolidine-1-carboxylate under reductive amination conditions. The resulting intermediate is then hydrolyzed and further reacted with ammonia to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Pyrrolidin-1-yl)ethyl]cyclopropan-1-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted cyclopropane derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Pyrrolidin-1-yl)ethyl]cyclopropan-1-amine dihydrochloride has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and pain management.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[2-(pyrrolidin-1-yl)ethyl]cyclopropan-1-amine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to fully elucidate its mechanism of action and potential therapeutic benefits.

Comparison with Similar Compounds

1-[2-(Pyrrolidin-1-yl)ethyl]cyclopropan-1-amine dihydrochloride can be compared to other similar compounds, such as:

  • Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents and functional groups.

  • Cyclopropane derivatives: These compounds feature the cyclopropane ring but may have different side chains and functional groups.

  • Amine derivatives: These compounds contain the amine group but vary in their ring structures and substituents.

The uniqueness of this compound lies in its combination of the cyclopropane ring, pyrrolidine moiety, and amine group, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-pyrrolidin-1-ylethyl)cyclopropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c10-9(3-4-9)5-8-11-6-1-2-7-11;;/h1-8,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADNSYLMMPWSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2(CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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